N-(adamantan-1-yl)-3-methoxy-1,2-oxazole-5-carboxamide
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Overview
Description
N-(adamantan-1-yl)-3-methoxy-1,2-oxazole-5-carboxamide is a compound that has garnered interest due to its unique structural features and potential applications in various fields. The adamantane moiety, known for its rigidity and bulkiness, imparts significant stability to the compound, while the oxazole ring introduces heterocyclic characteristics that can be exploited in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-3-methoxy-1,2-oxazole-5-carboxamide typically involves the reaction of adamantan-1-amine with 3-methoxy-1,2-oxazole-5-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to include continuous flow processes or the use of more cost-effective reagents and solvents. The reaction conditions are carefully controlled to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)-3-methoxy-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxazole ring or the amide group.
Substitution: The methoxy group on the oxazole ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide with an alkyl halide.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced forms of the oxazole ring or the amide group.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its stability and unique structure.
Medicine: Explored for its potential antiviral and anticancer properties, leveraging the stability provided by the adamantane moiety and the reactivity of the oxazole ring.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its rigid structure and functional groups.
Mechanism of Action
The mechanism by which N-(adamantan-1-yl)-3-methoxy-1,2-oxazole-5-carboxamide exerts its effects is primarily through interactions with specific molecular targets. The adamantane moiety can enhance membrane permeability, allowing the compound to reach intracellular targets more effectively. The oxazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Known for its antiviral properties, particularly against influenza A virus.
Rimantadine: A derivative of amantadine with similar antiviral activity.
Memantine: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors.
Uniqueness
N-(adamantan-1-yl)-3-methoxy-1,2-oxazole-5-carboxamide stands out due to the combination of the adamantane moiety and the oxazole ring, which imparts unique stability and reactivity. This combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(1-adamantyl)-3-methoxy-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-19-13-5-12(20-17-13)14(18)16-15-6-9-2-10(7-15)4-11(3-9)8-15/h5,9-11H,2-4,6-8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNVUUCQGFFLDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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